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Compound of Interest

Compound Name: Aniline, 2,4,6-trimethyl-3-nitro-

Cat. No.: B072413 Get Quote

Disclaimer: As of the latest literature review, a definitive crystal structure for 2,4,6-trimethyl-3-

nitroaniline has not been reported. This technical guide provides a comprehensive overview

based on the analysis of closely related compounds and established crystallographic

techniques. The experimental protocols and structural data presented herein are predictive and

intended to serve as a reference for future research.

Introduction
2,4,6-trimethyl-3-nitroaniline is an aromatic organic compound with potential applications in the

synthesis of specialized ligands for metal complexes and as a building block in organic

synthesis.[1] The presence of both electron-donating (amino and methyl) and electron-

withdrawing (nitro) groups on the benzene ring, coupled with significant steric hindrance from

the ortho- and para-methyl groups, suggests a unique molecular geometry and crystal packing

arrangement.[1] Understanding the three-dimensional structure of this molecule is crucial for

predicting its reactivity, intermolecular interactions, and solid-state properties.

This guide outlines a proposed methodology for the determination of the crystal structure of

2,4,6-trimethyl-3-nitroaniline, presents expected structural parameters based on analogous

compounds, and discusses the potential intermolecular forces that may govern its crystal

lattice.

Proposed Experimental Protocols
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The following experimental workflow is proposed for the synthesis, crystallization, and crystal

structure determination of 2,4,6-trimethyl-3-nitroaniline.

Synthesis of 2,4,6-trimethyl-3-nitroaniline
A potential synthetic route involves the selective nitration of 2,4,6-trimethylaniline (mesidine). A

generalized procedure, adapted from the synthesis of similar nitroanilines, is as follows:

Protection of the Amino Group: The amino group of 2,4,6-trimethylaniline is first protected by

acetylation with acetic anhydride to form 2,4,6-trimethylacetanilide. This is a common

strategy to control the regioselectivity of the subsequent nitration and to prevent oxidation of

the amino group.

Nitration: The protected intermediate, 2,4,6-trimethylacetanilide, is then nitrated using a

mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C) to

introduce a nitro group onto the aromatic ring.[2] The directing effects of the acetylamino and

methyl groups will likely favor the formation of the 3-nitro isomer.

Deprotection: The resulting 2,4,6-trimethyl-3-nitroacetanilide is hydrolyzed, typically by

heating with an aqueous acid solution (e.g., sulfuric acid), to remove the acetyl group and

yield the final product, 2,4,6-trimethyl-3-nitroaniline.[3][4]

Purification: The crude product can be purified by recrystallization from a suitable solvent,

such as ethanol or methanol.

Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. A common

and effective method is slow evaporation:

Dissolve the purified 2,4,6-trimethyl-3-nitroaniline in a suitable solvent (e.g., methanol,

ethanol, or a mixture of solvents) to create a saturated or near-saturated solution.

Loosely cover the container to allow for slow evaporation of the solvent at room temperature

over a period of several days to weeks.[3][4]

Monitor the container for the formation of well-defined single crystals.
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X-ray Diffraction Data Collection and Structure
Refinement
The following steps outline the standard procedure for crystal structure determination using

single-crystal X-ray diffraction:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are

collected, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using full-matrix least-squares on F². Software

packages such as SHELXS and SHELXL are commonly used for this purpose.

Expected Crystallographic and Molecular
Parameters
While the precise crystal structure is unknown, we can predict the likely crystallographic

parameters and molecular geometry based on data from structurally similar compounds like

2,4-dimethyl-6-nitroaniline and 2-methyl-3-nitroaniline.[3][5]

Table 1: Predicted Crystallographic Data for 2,4,6-trimethyl-3-nitroaniline
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Parameter Predicted Value

Crystal System Monoclinic or Orthorhombic

Space Group P2₁/c or P2₁2₁2₁

a (Å) 7.0 - 15.0

b (Å) 12.0 - 16.0

c (Å) 14.0 - 17.0

α (°) 90

β (°) 90 - 105

γ (°) 90

V (Å³) 1600 - 1800

Z 4 or 8

Table 2: Predicted Selected Bond Lengths and Angles for 2,4,6-trimethyl-3-nitroaniline

Bond/Angle Predicted Value (Å or °)

C-N (amino) 1.38 - 1.42

C-N (nitro) 1.45 - 1.49

N-O (nitro) 1.21 - 1.25

C-C (aromatic) 1.37 - 1.41

C-C (methyl) 1.49 - 1.53

C-N-O (nitro) 117 - 120

O-N-O (nitro) 122 - 126

C-C-N (amino) 119 - 122

C-C-N (nitro) 118 - 121
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Molecular and Crystal Structure Visualization
The anticipated molecular structure and a hypothetical experimental workflow are depicted

below.
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Caption: Molecular structure of 2,4,6-trimethyl-3-nitroaniline.
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Caption: Proposed experimental workflow for crystal structure determination.

Predicted Intermolecular Interactions
The crystal packing of 2,4,6-trimethyl-3-nitroaniline is expected to be influenced by a

combination of intermolecular forces. A Hirshfeld surface analysis of the determined structure
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would be instrumental in quantifying these interactions.[1]

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen

atoms of the nitro group can act as acceptors. It is plausible that N-H···O hydrogen bonds will

be a significant feature in the crystal packing, potentially forming chains or dimeric motifs.[3]

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the

steric bulk of the three methyl groups might lead to offset or tilted stacking arrangements

rather than a face-to-face configuration.

Van der Waals Forces: Dispersion forces will also contribute significantly to the overall

crystal stability.

The steric hindrance caused by the methyl groups at positions 2 and 6 is likely to force the

amino and nitro groups out of the plane of the benzene ring, which will have a considerable

impact on the crystal packing.[1]

Conclusion
While the crystal structure of 2,4,6-trimethyl-3-nitroaniline remains to be experimentally

determined, this guide provides a robust framework for its synthesis, crystallization, and

structural characterization. Based on the analysis of analogous compounds, it is anticipated

that the molecule will exhibit a non-planar geometry with significant intermolecular N-H···O

hydrogen bonding. The detailed structural information obtained from a successful crystal

structure determination will be invaluable for researchers and scientists in the fields of materials

science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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